[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15766301
InChI: InChI=1S/C12H19N5/c1-4-17-9-11(6-15-17)5-13-7-12-8-14-16(3)10(12)2/h6,8-9,13H,4-5,7H2,1-3H3
SMILES:
Molecular Formula: C12H19N5
Molecular Weight: 233.31 g/mol

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine

CAS No.:

Cat. No.: VC15766301

Molecular Formula: C12H19N5

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine -

Specification

Molecular Formula C12H19N5
Molecular Weight 233.31 g/mol
IUPAC Name N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(1-ethylpyrazol-4-yl)methanamine
Standard InChI InChI=1S/C12H19N5/c1-4-17-9-11(6-15-17)5-13-7-12-8-14-16(3)10(12)2/h6,8-9,13H,4-5,7H2,1-3H3
Standard InChI Key SUOZKFCJEPTHCL-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C=N1)CNCC2=C(N(N=C2)C)C

Introduction

[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a heterocyclic compound featuring a pyrazole backbone. Pyrazole derivatives are widely studied in organic and medicinal chemistry due to their diverse biological activities and roles in drug design. This compound is characterized by two pyrazole groups substituted with methyl and ethyl functionalities, linked through an amine group.

Structural Features

3.1 2D and 3D Representations
The compound's structure features a planar pyrazole ring system, which contributes to its aromaticity and stability. The methyl and ethyl substitutions enhance its hydrophobic interactions, making it potentially useful in medicinal contexts.

FeatureDescription
AromaticityAromatic pyrazole rings
SubstituentsMethyl (CH3) and ethyl (C2H5) groups
Functional GroupsAmine (-NH-) bridge

Synthesis and Reactivity

4.1 Synthesis Pathway
The synthesis typically involves:

  • Alkylation of pyrazole derivatives to introduce methyl and ethyl groups.

  • Coupling reactions to link the two pyrazole units through an amine bridge.

4.2 Reactivity
The amine linkage provides nucleophilic sites, while the pyrazole rings offer potential for electrophilic aromatic substitution reactions.

Applications and Potential Uses

5.1 Medicinal Chemistry
Pyrazole derivatives are known for their pharmacological activities, including:

  • Anti-inflammatory

  • Antimicrobial

  • Antioxidant properties

Given its structural similarity to bioactive compounds, [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine may exhibit similar biological activities.

5.2 Material Science
The compound's aromaticity and stability could make it useful as a ligand in coordination chemistry or in the development of functional materials.

Analytical Data

TechniqueObserved Data
NMR SpectroscopySignals for methyl/ethyl groups; aromatic protons
Mass SpectrometryMolecular ion peak at 192 m/z
IR SpectroscopyCharacteristic amine (-NH) stretching vibrations

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